molecular formula C19H28N6O3 B2959388 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-93-1

4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2959388
CAS No.: 878734-93-1
M. Wt: 388.472
InChI Key: FORJZDRFYHYEID-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity and Anti-inflammatory Agents

Compounds closely related to 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione have been studied for their inhibitory activity against enzymes and for potential anti-inflammatory applications. For instance, cyclodidepsipeptides, which share a structural resemblance, have shown excellent inhibitory activity against xanthine oxidase (XO), an enzyme involved in the metabolic pathway leading to uric acid production. These compounds significantly suppressed the activation of nuclear factor kappa B (NF-κB), suggesting potential use in treating conditions associated with excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Anticancer Activity

Several compounds with structural similarities to this compound have been synthesized and tested for their anticancer properties. Specifically, derivatives bearing a N-(2-morpholinoethyl) group and a substituted imidazole segment on a naphthoquinone skeleton were evaluated against various human cancer cell lines. Among these, certain derivatives displayed significant antiproliferative activity, highlighting their potential as anticancer agents (Liu et al., 2018).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and chemical transformations of compounds within the same chemical family. For example, the reaction of imidazolidine-2,4-diones with 3-(dimethylamino)-2,2-dimethyl-2H-azirines has been explored, leading to the formation of 4H-imidazoles. Such studies provide insights into the chemical behavior and potential applications of these compounds in synthesizing new pharmaceuticals or materials with unique properties (Mukherjee-Müller et al., 1992).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical properties of complexes containing imidazoquinoline derivatives, akin to this compound, have revealed their potential in materials science. These complexes exhibit metal-centered emission and undergo metal-centered oxidation, suggesting applications in light-emitting devices or as electrochemical sensors (Samy & Alexander, 2011).

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-12(2)24-13(3)14(4)25-15-16(20-18(24)25)21(5)19(27)23(17(15)26)7-6-22-8-10-28-11-9-22/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORJZDRFYHYEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCOCC4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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